7-oxo-beta-sitosterol
Overview
Description
7-Ketositosterol: is a naturally occurring phytosterol derived from the oxidation of sitosterol. It is found in various plant sources, including the fruits of the mulberry tree (Morus alba L.) . Phytosterols, such as 7-Ketositosterol, are structurally similar to cholesterol and are known for their potential health benefits, including cholesterol-lowering properties and anti-inflammatory effects .
Mechanism of Action
Target of Action
7-Oxo-beta-sitosterol, also known as 3-Hydroxystigmast-5-en-7-one or 3beta-hydroxy-stigmast-5-en-7-one, is a natural steroid found in various plant species .
Mode of Action
It is known that beta-sitosterol, a similar compound, has various pharmacological activities such as antimicrobial, anti-inflammatory, anticancer, antifertility, angiogenic, antioxidant, immunomodulatory, antidiabetic, and antinociceptive effects
Biochemical Pathways
Beta-sitosterol, a compound structurally similar to this compound, is biosynthesized in plants via the mevalonic acid pathway . It is an integral component of the membrane lipid bilayer involved in the stabilization of cell membranes . It’s likely that this compound may be involved in similar biochemical pathways, but specific studies on this compound are currently lacking.
Pharmacokinetics
It is known that beta-sitosterol, despite being prevalent in a vegetarian diet, is very less absorbed . Beta-sitosterol competes with cholesterol for absorption due to the similarity in their structure
Result of Action
It has been found that beta-sitosterol has various pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antifertility, angiogenic, antioxidant, immunomodulatory, antidiabetic, and antinociceptive effects
Action Environment
It is known that the compound is a natural steroid found in various plant species , suggesting that it may be influenced by factors such as plant growth conditions, extraction methods, and storage conditions
Biochemical Analysis
Biochemical Properties
7-Oxo-Beta-Sitosterol plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It is biosynthesized in plants via the mevalonic acid pathway . The compound competes with cholesterol for absorption due to the similarity in their structure, therefore it is used as an antihyperlipidemic agent .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have a therapeutic effect on cardiovascular disease, high blood pressure, and high blood sugar .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, in vitro experiments have illustrated that beta-sitosterol impedes the proliferation of gastric cancer AGS cells by stimulating apoptosis and cell cycle arrest in the S phase, which may be linked to modulation of the p53 pathway .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, beta-sitosterol was found to alleviate dextran sulfate sodium-induced colitis in mice; beta-sitosterol not only enhanced the body weight and improved the colonic morphology in the mice, it also decreased the mRNA expressions of proinflammatory cytokines in the colon in a dose-dependent manner .
Metabolic Pathways
This compound is involved in the mevalonic acid pathway for its biosynthesis It interacts with various enzymes or cofactors in this pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ketositosterol typically involves the oxidation of sitosterol. One common method includes the use of potassium dichromate (K2Cr2O7) in a mixture of acetic acid (AcOH) and acetic anhydride (Ac2O) at 50°C . This method is favored for its simplicity and efficiency, yielding high amounts of the target compound .
Industrial Production Methods: Industrial production of 7-Ketositosterol often involves the extraction and purification from plant sources, such as mulberry fruits. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: 7-Ketositosterol undergoes various chemical reactions, including:
Oxidation: Conversion of sitosterol to 7-Ketositosterol using oxidizing agents like potassium dichromate.
Reduction: Potential reduction of the ketone group to form corresponding alcohols.
Substitution: Reactions involving the substitution of functional groups on the sterol ring.
Common Reagents and Conditions:
Oxidation: Potassium dichromate in acetic acid and acetic anhydride.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed:
Oxidation: 7-Ketositosterol from sitosterol.
Reduction: Corresponding alcohols from the reduction of the ketone group.
Substitution: Various substituted sterols depending on the reagents used.
Scientific Research Applications
Chemistry: 7-Ketositosterol is used as a precursor in the synthesis of various sterol derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, 7-Ketositosterol is studied for its effects on cell viability and apoptosis. It has been shown to inhibit apoptosis induced by certain chemotherapeutic agents, such as cisplatin, in kidney cells .
Medicine: 7-Ketositosterol has potential therapeutic applications in cancer treatment. It exhibits antiproliferative effects in breast and liver cancer cells by impacting ceramide metabolism and signaling pathways .
Industry: In the food and pharmaceutical industries, 7-Ketositosterol is explored for its cholesterol-lowering properties and potential use in functional foods and dietary supplements .
Comparison with Similar Compounds
7-Ketocholesterol: Another oxidized sterol with similar biological activities but higher toxicity in certain cell lines.
7-Ketocampesterol: Shares structural similarities and exhibits comparable antiproliferative effects.
β-Sitosterol: The parent compound of 7-Ketositosterol, known for its cholesterol-lowering properties.
Uniqueness of 7-Ketositosterol: 7-Ketositosterol stands out due to its specific effects on ceramide metabolism and its potential to improve cisplatin-induced nephrotoxicity . Its unique combination of cholesterol-lowering and anticancer properties makes it a valuable compound for further research and development.
Properties
IUPAC Name |
17-(5-ethyl-6-methylheptan-2-yl)-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,22-25,27,30H,7-16H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFXJOAKQGDRCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Hydroxystigmast-5-en-7-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034422 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2034-74-4 | |
Record name | 3-Hydroxystigmast-5-en-7-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034422 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
129 °C | |
Record name | 3-Hydroxystigmast-5-en-7-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034422 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3-Hydroxystigmast-5-en-7-one?
A1: Unfortunately, the provided research abstracts do not provide detailed spectroscopic data for 3-Hydroxystigmast-5-en-7-one. To obtain this information, one would need to consult full research articles or databases specializing in chemical characterization.
Q2: From what natural sources can 3-Hydroxystigmast-5-en-7-one be isolated?
A2: 3-Hydroxystigmast-5-en-7-one has been isolated from several plant sources, including:
- Dryobalanops oblongifolia stem bark []
- Spatholobus uniauritus Wei (Hematischesis cane) []
- Ficus hirta roots []
- Miscanthus x giganteus core []
- Girardinia diversifolia root []
Q3: Are there any studies on the Structure-Activity Relationship (SAR) of 3-Hydroxystigmast-5-en-7-one?
A3: The provided abstracts do not delve into specific SAR studies for 3-Hydroxystigmast-5-en-7-one. Investigating the impact of structural modifications on its activity, potency, and selectivity would require further research.
Q4: What analytical methods are used to characterize and quantify 3-Hydroxystigmast-5-en-7-one?
A5: The research abstracts mention the use of various chromatographic techniques for the isolation and purification of 3-Hydroxystigmast-5-en-7-one, including silica gel column chromatography, Sephadex LH-20 column chromatography, ODS column chromatography, and HPLC. [, , ] Structure elucidation is typically achieved through spectroscopic methods like NMR and MS. [, , ] For quantification, Gas Chromatography-Mass Spectrometry (GC-MS) has been used to analyze lipophilic extracts containing the compound. []
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